Cas no 688757-59-7 (2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-)
![2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- structure](https://pt.kuujia.com/scimg/cas/688757-59-7x500.png)
688757-59-7 structure
Nome do Produto:2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-
2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-
- (2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide
- MLS000755728
- CHEMBL1532725
- (E)-N-(3,4-dimethoxyphenethyl)-2-butenamide
- SMR000337396
- SR-01000309904-1
- SR-01000309904
- MS-1723
- AKOS005107285
- (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]but-2-enamide
- 688757-59-7
- HMS2617M05
-
- Inchi: InChI=1S/C14H19NO3/c1-4-5-14(16)15-9-8-11-6-7-12(17-2)13(10-11)18-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)/b5-4+
- Chave InChI: PMRCJJLTSIDYBE-SNAWJCMRSA-N
Propriedades Computadas
- Massa Exacta: 249.13649347Da
- Massa monoisotópica: 249.13649347Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 6
- Complexidade: 278
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.5
- Superfície polar topológica: 47.6Ų
2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-1723-50MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | MS-1723-1MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | MS-1723-10MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | MS-1723-100MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | MS-1723-20MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 20mg |
£76.00 | 2023-04-17 | |
Key Organics Ltd | MS-1723-5MG |
(E)-N-(3,4-dimethoxyphenethyl)-2-butenamide |
688757-59-7 | >90% | 5mg |
£46.00 | 2025-02-09 |
2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)- Literatura Relacionada
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
688757-59-7 (2-Butenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-, (2E)-) Produtos relacionados
- 890591-87-4(1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine)
- 894069-20-6(5-ethyl-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)thiophene-2-sulfonamide)
- 2228137-18-4(3-amino-2-3-chloro-4-(trifluoromethyl)phenylpropanoic acid)
- 1261459-77-1(2-(3-(Difluoromethyl)-5-methylbenzoyl)pyridine)
- 2228433-79-0(1-(2-{pyrazolo1,5-apyridin-3-yl}ethyl)cyclopropan-1-ol)
- 858004-54-3(3-Chloro-4-cyanobenzyl chloride)
- 1515021-17-6(4-(3-methylbutoxy)pyrimidin-5-amine)
- 1187-99-1(DL-4-Hydroxy-2-ketoglutarate dilithium salt)
- 625370-16-3(3-Amino-N-(3,4-dimethylphenyl)-6-ethyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide)
- 2549002-76-6(2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
